molecular formula C8H6ClN3O2 B12282438 Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1207175-35-6

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B12282438
CAS No.: 1207175-35-6
M. Wt: 211.60 g/mol
InChI Key: OHTURVOWOWQJLZ-UHFFFAOYSA-N
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Description

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry. The presence of both imidazole and pyridazine rings in its structure makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridazine with an imidazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

CAS No.

1207175-35-6

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-7(9)12-5(11-6)3-2-4-10-12/h2-4H,1H3

InChI Key

OHTURVOWOWQJLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N2C(=N1)C=CC=N2)Cl

Origin of Product

United States

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